molecular formula C22H22N2O3S2 B3298885 4-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 898429-41-9

4-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3298885
CAS No.: 898429-41-9
M. Wt: 426.6 g/mol
InChI Key: NEDOGJWVTRWFDN-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with an ethanesulfonyl group at the 4-position and a 1,3-thiazole ring at the N-position. Its synthesis involves coupling 4-(ethylsulfonyl)benzoic acid with 2-amino-4-(pyridin-2-yl)thiazole using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane .

Properties

IUPAC Name

4-ethylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-2-29(26,27)19-11-9-16(10-12-19)21(25)24-22-23-20(14-28-22)18-8-7-15-5-3-4-6-17(15)13-18/h7-14H,2-6H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDOGJWVTRWFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution with Tetrahydronaphthalenyl Group: The thiazole ring is then substituted with a tetrahydronaphthalenyl group through a Friedel-Crafts alkylation reaction.

    Formation of Benzamide Core: The benzamide core is introduced by reacting the substituted thiazole with benzoyl chloride in the presence of a base.

    Introduction of Ethanesulfonyl Group: Finally, the ethanesulfonyl group is introduced through a sulfonation reaction using ethanesulfonyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

4-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with specific biological targets.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a modulator of enzyme activity.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Forensic Science: It is used in forensic applications for the detection and quantitation of synthetic cathinones in biological samples.

Mechanism of Action

The mechanism of action of 4-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and benzamide core are crucial for binding to these targets, leading to modulation of their activity. The ethanesulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The ethanesulfonyl group distinguishes this compound from analogs with alternative sulfonamide or electron-withdrawing/donating groups. Key comparisons include:

Compound Name Substituent on Benzamide Core Heterocycle Yield (%) Purity (%) Biological Activity (if reported) Reference
Target Compound 4-Ethanesulfonyl Thiazole - - Not reported
N-(5-(5,6,7,8-THN-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide 3-Trifluoromethyl Oxadiazole 15 95.5 Ca²⁺/calmodulin inhibition
N-(5-(5,6,7,8-THN-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide 4-Bromo Oxadiazole 50 95.3 Not reported
N-(5-(5,6,7,8-THN-2-yl)-1,3,4-oxadiazol-2-yl)-4-chlorobenzamide 4-Chloro Oxadiazole 57 - Not reported
OZE-II (Antimicrobial derivative) 4-(Dimethyloxazolidin-3-yl sulfonyl) Oxadiazole - - MIC: 8–16 µg/mL (MRSA)

Key Observations :

  • Sulfonamide Variations : The ethanesulfonyl group in the target compound offers intermediate polarity compared to bulkier sulfonamides (e.g., OZE-II’s dimethyloxazolidinyl sulfonyl group), which may influence membrane permeability .

Heterocycle Modifications

Replacing the thiazole core with oxadiazole (as in –3) alters electronic properties and hydrogen-bonding capacity:

Heterocycle Electronic Effects Bioactivity Relevance
Thiazole Moderate electron deficiency, S-atom Potential for metal coordination
Oxadiazole Strong electron-withdrawing Enhanced rigidity; common in kinase inhibitors

For example, oxadiazole derivatives (e.g., OZE-I, OZE-II) demonstrate antimicrobial activity against Staphylococcus aureus, suggesting that the thiazole-based target compound may require functional group optimization for similar efficacy .

Research Findings and Implications

  • Antimicrobial Potential: While the target compound lacks direct activity data, structural parallels to OZE-II (MIC: 8–16 µg/mL against MRSA) suggest sulfonamide-thiazole hybrids warrant further antimicrobial screening .
  • SAR Insights : The tetrahydronaphthalene moiety likely enhances hydrophobic interactions in biological targets, as seen in Ca²⁺/calmodulin inhibitors .

Biological Activity

The compound 4-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a thiazole-bearing molecule that has garnered attention due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on existing research findings.

Structural Overview

The compound can be characterized by its unique structural features:

  • Ethanesulfonyl group : Contributes to the solubility and potential bioactivity.
  • Thiazole moiety : Known for its role in various biological activities.
  • Tetrahydronaphthalene : Imparts hydrophobic characteristics that may enhance cellular membrane permeability.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Thiazole compounds often interact with cellular targets such as proteins involved in cell cycle regulation and apoptosis. The presence of the thiazole ring in the compound is crucial for its cytotoxic effects against various cancer cell lines.
  • Case Studies : In vitro studies have shown that similar thiazole derivatives possess IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative activity .
CompoundCell LineIC50 (µM)Reference
Compound AHT-291.61 ± 1.92
Compound BJurkat< 10
This compoundTBDTBDTBD

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties:

  • Bacterial Inhibition : Compounds structurally similar to the target compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
  • Research Findings : A study highlighted that thiazole-containing compounds exhibited significant antibacterial activity comparable to standard antibiotics like norfloxacin .

Anticonvulsant Activity

Thiazoles are noted for their anticonvulsant properties:

  • Activity Assessment : Compounds with similar structures have been tested for their ability to prevent seizures in animal models. The structure–activity relationship (SAR) indicates that modifications in the thiazole ring can enhance anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components:

  • Electron-donating groups : Increase activity by enhancing interactions with biological targets.
  • Hydrophobic regions : Improve membrane permeability and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

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